Heparin disaccharide IV-H

Catalog No.
S759185
CAS No.
123228-39-7
M.F
C12H19NO10
M. Wt
337.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heparin disaccharide IV-H

CAS Number

123228-39-7

Product Name

Heparin disaccharide IV-H

IUPAC Name

2-(5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid

Molecular Formula

C12H19NO10

Molecular Weight

337.28 g/mol

InChI

InChI=1S/C12H19NO10/c13-4(2-14)8(18)10(6(17)3-15)23-12-9(19)5(16)1-7(22-12)11(20)21/h1-2,4-6,8-10,12,15-19H,3,13H2,(H,20,21)

InChI Key

RSCSYLOUHOXZCJ-UHFFFAOYSA-N

SMILES

C1=C(OC(C(C1O)O)OC(C(CO)O)C(C(C=O)N)O)C(=O)O

Canonical SMILES

C1=C(OC(C(C1O)O)OC(C(CO)O)C(C(C=O)N)O)C(=O)O

Heparin disaccharide IV-H (IV-H) is a specific disaccharide unit derived from the breakdown of heparin and heparan sulfate glycosaminoglycans by enzymes called heparinases []. It has gained interest in scientific research due to its unique properties and potential applications in various fields. Here's a breakdown of its current uses:

Studying Heparin-Protein Interactions

Heparin is a naturally occurring anticoagulant that interacts with various proteins to regulate blood clotting. IV-H, as a minimal heparin structure, serves as a valuable tool for researchers to study these interactions []. By observing how proteins bind to IV-H, scientists can gain insights into the specific regions on heparin responsible for its anticoagulant activity. This knowledge can inform the development of new heparin-based drugs with improved efficacy and reduced side effects.

Investigating Heparin-Induced Thrombocytopenia (HIT)

HIT is a serious complication that can occur in patients treated with heparin. It involves the formation of antibodies against heparin-protein complexes, leading to a paradoxical increase in blood clot formation. IV-H can be used as a specific antigen in diagnostic assays to detect HIT antibodies in patients []. This application helps in the early identification and management of HIT, improving patient safety.

Exploring Therapeutic Potential

Beyond its role as a research tool, IV-H itself holds potential as a therapeutic agent. Studies suggest that IV-H may have anticoagulant activity without causing the bleeding complications associated with full-length heparin []. This makes it a promising candidate for the development of safer anticoagulant drugs. Additionally, IV-H's ability to interact with specific proteins involved in inflammation and cell adhesion is being explored for potential applications in other disease areas [].

Heparin disaccharide IV-H is a specific oligosaccharide derived from heparin, characterized by its unique structural composition. Its molecular formula is C12H19NO10, with a molecular weight of 337.28 grams per mole. This compound consists of two sugar units linked together, which contributes to its biological functions and applications in research. Heparin disaccharide IV-H is significant in the field of glycobiology, where it plays a role in understanding glycosaminoglycans and their interactions in biological systems .

Typical of glycosaminoglycans. These reactions include:

  • Sulfation: The addition of sulfate groups can modify the disaccharide's properties, influencing its biological activity.
  • Degradation: Enzymatic hydrolysis can break down heparin disaccharides into smaller fragments, which are essential for studying their functional roles.
  • Conjugation: Heparin disaccharide IV-H can be conjugated with proteins or other biomolecules to create glycoproteins, enhancing their functionality in therapeutic applications .

Heparin disaccharide IV-H exhibits several biological activities:

  • Anticoagulant Properties: It mimics the natural anticoagulant properties of heparin, inhibiting blood coagulation processes.
  • Cell Signaling: The disaccharide plays a role in cell signaling pathways by interacting with various growth factors and cytokines.
  • Cell Adhesion: It influences cell adhesion processes, crucial for tissue development and repair .

The synthesis of heparin disaccharide IV-H can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing specific glycosyltransferases that catalyze the formation of glycosidic bonds between sugar units.
  • Chemical Synthesis: Employing organic synthesis techniques to construct the disaccharide from simpler sugar precursors.
  • Isolation from Natural Sources: Extracting the compound from heparin-rich tissues or through enzymatic degradation of larger heparin polysaccharides .

Heparin disaccharide IV-H has diverse applications in various fields:

  • Glycobiology Research: It serves as a model compound for studying glycosaminoglycan structures and functions.
  • Pharmaceutical Development: Used in drug formulation for anticoagulant therapies and other medical applications.
  • Diagnostic Tools: Employed in assays to detect specific interactions between proteins and glycosaminoglycans .

Studies on the interactions of heparin disaccharide IV-H focus on its binding affinities with proteins, enzymes, and other biomolecules:

  • Protein Binding Studies: Investigating how this disaccharide interacts with anticoagulant proteins like antithrombin III.
  • Cell Surface Interactions: Understanding its role in mediating cell-surface interactions that are critical for cellular signaling and adhesion.

These studies are essential for elucidating the molecular mechanisms underlying its biological functions and therapeutic potentials .

Heparin disaccharide IV-H shares similarities with other heparin-derived compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Heparin disaccharide I-SC12H15NO19S3-4Contains additional sulfate groups; more complex structure.
Heparin disaccharide IV-AC14H20NO11NaSodium salt form; different linkage compared to IV-H.
Heparan sulfateVariableMore extensive polymer; broader range of biological activities.

Heparin disaccharide IV-H is unique due to its specific structure and functional properties that allow it to act effectively as an anticoagulant while also participating in various biological processes .

XLogP3

-6.7

Dates

Modify: 2024-04-14

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